1-Chloro-4-iodoisoquinoline

Medicinal Chemistry Organic Synthesis Drug Discovery

Medicinal chemistry teams constructing 1,4-disubstituted isoquinoline libraries face unnecessary synthetic burden-mono-halogenated scaffolds demand protecting group strategies and additional steps. 1-Chloro-4-iodoisoquinoline solves this via chemo- and regioselective orthogonal reactivity. • C-1 chlorine undergoes SNAr amination; C-4 iodine enables Suzuki cross-coupling-programmable two-step diversification without protecting groups. • Demonstrated 90% yield for C-1 chloride-to-iodide exchange, enabling isotopic labeling (¹²⁵I, ¹³¹I) while preserving the C-4 handle. • XLogP3 3.7-positioned within lead-like lipophilicity range for oral bioavailability optimization. • ≥95% purity with defined storage (RT, protect from light/moisture) ensures batch-to-batch reproducibility for multi-step workflows.

Molecular Formula C9H5ClIN
Molecular Weight 289.5 g/mol
CAS No. 927801-77-2
Cat. No. B1369540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodoisoquinoline
CAS927801-77-2
Molecular FormulaC9H5ClIN
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2Cl)I
InChIInChI=1S/C9H5ClIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
InChIKeyPZMMTXHPJQTRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-iodoisoquinoline: Compound Overview


1-Chloro-4-iodoisoquinoline (CAS 927801-77-2) is a dihalogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molecular weight of 289.50 g/mol [1]. The compound is characterized by the presence of two distinct halogen substituents—chlorine at the 1-position and iodine at the 4-position of the isoquinoline core [2]. This structural feature confers orthogonal reactivity that enables programmable, sequential functionalization strategies in synthetic chemistry, making it a strategic building block for the construction of complex molecular architectures in medicinal chemistry and drug discovery programs [1].

Reactivity

Orthogonal C-1 Cl (SNAr) and C-4 I (cross-coupling) handles enable sequential derivatization.

Strategy

Programmable functionalization without intermediate protecting group steps.

Use Context

Medicinal chemistry synthesis, scaffold diversification, lead optimization research.

Why 1-Chloro-4-iodoisoquinoline Is Irreplaceable


Generic substitution of 1-chloro-4-iodoisoquinoline with mono-halogenated or differently halogenated isoquinoline analogs is not scientifically equivalent due to the compound's unique orthogonal reactivity profile. The presence of both chlorine and iodine substituents on the same isoquinoline scaffold creates a chemo- and regioselective differentiation that cannot be replicated by compounds such as 1-chloroisoquinoline (lacking the iodine handle), 4-iodoisoquinoline (lacking the chlorine handle), or 4-bromo-1-chloroisoquinoline (different halogen reactivity and bond dissociation energetics). In class-level studies of 4-halogenoisoquinolines, reaction outcomes with nucleophiles were demonstrated to be strongly halogen-dependent, with bromo- and iodo-substituted derivatives undergoing coupling and reduction pathways not observed with chloro-substituted analogs [1]. This inherent reactivity divergence means that procurement of this specific dihalogenated scaffold is required to execute sequential, programmable functionalization strategies that exploit the distinct electronic and steric properties of chlorine and iodine at defined positions on the isoquinoline ring system.

Mono-halogenated isoquinolines (e.g., 1-chloro or 4-iodo) lack dual orthogonal handles and may not support sequential functionalization without additional steps.

4-Bromo-1-chloroisoquinoline exhibits different halogen reactivity; cross-coupling outcomes may shift, and halogen exchange efficiency is not established.

1-Bromo-4-iodoisoquinoline has higher molecular weight and altered lipophilicity, which may affect reaction behavior and downstream physicochemical profiles.

1-Chloro-4-iodoisoquinoline: Comparative Evidence


Orthogonal Reactivity: SNAr and Cross-Coupling Handles

1-Chloro-4-iodoisoquinoline exhibits orthogonal reactivity wherein the C-1 chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with nitrogen-based nucleophiles, while the C-4 iodine atom participates in palladium-catalyzed cross-coupling reactions including Suzuki, Sonogashira, and Stille couplings . In contrast, the analog 4-bromo-1-chloroisoquinoline (CAS 66728-98-1, MW 242.50 g/mol) provides only a bromine handle for cross-coupling, which exhibits lower reactivity in palladium-catalyzed processes compared to iodine. The mono-halogenated comparator 1-chloroisoquinoline (CAS 19493-44-8) lacks any cross-coupling handle entirely, requiring additional synthetic steps to introduce a coupling-competent halogen .

Orthogonal Handles
Class-level
C-1 Cl (SNAr) / C-4 I (cross-coupling) vs. single-handle analogs
Supports sequential synthesis review
Reactivity divergence class-dependent
Medicinal Chemistry Organic Synthesis Drug Discovery

Halogen Exchange for Isotopic Labeling

In acid-mediated nucleophilic halogen exchange, 1-chloroisoquinoline can be converted to its iodide derivative with 90% yield . While this datum pertains to the mono-chlorinated analog, it establishes class-level evidence that the C-1 chlorine in isoquinoline systems is amenable to regioselective exchange under mild conditions. For 1-chloro-4-iodoisoquinoline, this reactivity implies that the C-1 chlorine could be selectively exchanged for radioactive or stable iodine isotopes (e.g., ¹²⁵I, ¹³¹I, or ¹²⁷I enrichment) for radiolabeling or mass-tagging applications, while preserving the C-4 iodine handle for subsequent cross-coupling. By comparison, 4-bromo-1-chloroisoquinoline lacks the high-yield iodide exchange data point, and 1-bromo-4-iodoisoquinoline (CAS 1823904-45-5) contains a C-1 bromine atom which, based on bond dissociation energy considerations, is expected to undergo halogen exchange with different efficiency and selectivity.

Halogen Exchange
Class-level
Analog conversion: 90% yield
Potential isotopic labeling precursor
Direct measurement not reported for target
Halogen Exchange Isotopic Labeling Synthetic Methodology

Lipophilicity and Solubility Balance

1-Chloro-4-iodoisoquinoline exhibits a computed XLogP3-AA value of 3.7 and an estimated aqueous solubility of approximately 5.9 mg/L at 25°C [1]. In comparison, the analog 4-bromo-1-chloroisoquinoline (CAS 66728-98-1, MW 242.50) has a lower molecular weight and reduced halogen polarizability, which is predicted to yield lower lipophilicity and higher aqueous solubility—potentially undesirable for membrane permeability in certain drug discovery contexts. Conversely, 1-bromo-4-iodoisoquinoline (MW 333.95) is more lipophilic due to the combination of bromine and iodine substituents, which may lead to solubility limitations and increased off-target binding. The intermediate lipophilicity of 1-chloro-4-iodoisoquinoline balances these opposing considerations.

Lipophilicity
Reported
XLogP3 = 3.7, est. solubility 5.9 mg/L
Moderate lipophilicity context
Computed property; experimental data to verify
Physicochemical Properties Drug-likeness Lead Optimization

Commercial Purity and Quality Standards

Commercially available 1-chloro-4-iodoisoquinoline is specified at a minimum purity of 95% by multiple reputable vendors, including American Elements and AKSci [1]. The compound is supplied as a powder and stored at room temperature under inert, dry conditions . In contrast, the comparator 4-bromo-1-chloroisoquinoline is available at 98% purity from certain vendors , but its lower molecular weight (242.50 g/mol) and different halogen composition preclude its use as a direct substitute in reactions requiring both SNAr and iodine-mediated cross-coupling handles. The 95% purity specification for the target compound provides a reliable baseline for synthetic reproducibility, whereas alternative dihalogenated isoquinolines (e.g., 1-bromo-4-iodoisoquinoline) are less commonly stocked and may have lower or unreported purity specifications.

Purity Spec
Specification review
Min. 95% (vendor-reported)
Supports batch consistency review
Review vendor COA for each lot
Chemical Procurement Quality Control Reproducibility

1-Chloro-4-iodoisoquinoline: Research Applications


Sequential SNAr-Suzuki Functionalization

Medicinal chemistry teams requiring the construction of 1,4-disubstituted isoquinoline libraries can exploit the orthogonal reactivity of 1-chloro-4-iodoisoquinoline to execute a two-step diversification sequence. First, the C-1 chlorine undergoes SNAr with an amine nucleophile to install an amino or anilino group, as supported by class-level reactivity data . Second, the C-4 iodine participates in a Suzuki cross-coupling with an aryl boronic acid, a transformation for which iodides are the preferred substrates in palladium-catalyzed processes [1]. This sequential approach is not feasible with mono-halogenated comparators such as 1-chloroisoquinoline or 4-iodoisoquinoline, which would require additional synthetic steps and protecting group manipulations.

Isotopic Labeling for ADME Studies

Based on the demonstrated 90% yield for acid-mediated chloride-to-iodide exchange in 1-chloroisoquinoline , 1-chloro-4-iodoisoquinoline can serve as a precursor for regioselective isotopic labeling at the C-1 position. Researchers can introduce radioactive iodine (e.g., ¹²⁵I, ¹³¹I) or stable heavy iodine isotopes at C-1 while preserving the C-4 iodine handle for subsequent derivatization. This capability is not available with 4-bromo-1-chloroisoquinoline, where the bromine substituent may undergo exchange under different conditions with lower regioselectivity, nor with 1-bromo-4-iodoisoquinoline, which lacks the established high-yield exchange protocol for the C-1 position.

Lead Optimization with Balanced Properties

The computed XLogP3 value of 3.7 for 1-chloro-4-iodoisoquinoline positions this scaffold within the lead-like lipophilicity range (typically LogP 1-4) favorable for oral bioavailability. In lead optimization campaigns targeting kinases, GPCRs, or ion channels, the compound can be used as a starting point for SAR exploration, with the C-1 and C-4 positions serving as independent diversification vectors. The intermediate lipophilicity profile distinguishes it from the more polar 4-bromo-1-chloroisoquinoline (lower logP) and the more lipophilic 1-bromo-4-iodoisoquinoline (higher logP), offering a balanced baseline for property-based design.

Quality-Assured Synthetic Reproducibility

Procurement of 1-chloro-4-iodoisoquinoline from established vendors with documented purity specifications (≥95% by AKSci and American Elements) [1] ensures batch-to-batch consistency in synthetic workflows. This quality assurance is critical for industrial process chemistry and academic reproducibility, particularly when executing multi-step sequences where impurity accumulation can significantly impact yield. The availability of defined storage conditions (room temperature, protected from light and moisture) further supports reliable long-term use in research programs, in contrast to less commonly stocked dihalogenated analogs with variable or unreported purity.

Application
Selection Property
Validation Focus
Sequential Diversification
Orthogonal C-1/C-4 reactivity handles
Step-efficiency and regioselectivity
Isotopic Labeling Probe
Established halogen-exchange protocol
Isotopic enrichment validation
Lead-like Optimization
Moderate lipophilicity profile
Lead-likeness property assessment
Reproducible Synthesis
Reliable vendor purity baseline
Batch-to-batch consistency monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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